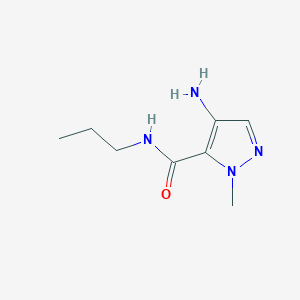

4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

Description

4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-02-8) is a pyrazole-based carboxamide derivative with a molecular formula of C₈H₁₄N₄O and a molecular weight of 182.227 g/mol . It features an amino group at position 4, a methyl group at position 1, and a propyl carboxamide substituent at position 5 (Figure 1). The compound is utilized in life sciences research, particularly as a reference material in pharmaceutical development . Its hydrochloride salt (CAS: 247584-10-7) is also documented, enhancing solubility for regulatory-compliant applications .

Properties

IUPAC Name |

4-amino-2-methyl-N-propylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-10-8(13)7-6(9)5-11-12(7)2/h5H,3-4,9H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHYCZUADSAQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301225925 | |

| Record name | 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-14-6 | |

| Record name | 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide involves a one-step reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s and the corresponding aminoazolo (azino)carboxamides . The reaction conditions typically involve the use of molecular iodine in the presence of sodium bicarbonate (NaHCO₃) to yield 5-substituted 4-iodo-1-tosylpyrazoles .

Industrial Production Methods

In industrial settings, the production of 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is carried out under cGMP (current Good Manufacturing Practice) conditions. This ensures the compound is produced with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium bicarbonate, and various acids and bases depending on the desired reaction .

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolecarboxamides, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Development

4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is primarily recognized for its role as an impurity in the synthesis of Sildenafil, a well-known treatment for erectile dysfunction. Its presence in the synthesis process emphasizes its importance in the pharmaceutical industry, particularly in ensuring the purity and efficacy of final products .

Hypolipidemic Agent

Research indicates that this compound exhibits hypolipidemic properties, suggesting its potential use in managing lipid levels in patients with hyperlipidemia. The inhibition of phosphodiesterase 1 (PDE1) is a notable mechanism by which it may exert these effects . This aspect positions it as a candidate for further exploration in cardiovascular health.

Analytical Chemistry

In analytical chemistry, 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide serves as a reference standard for various chromatographic techniques. Its high purity and distinct chemical profile make it suitable for method validation and quality control processes in laboratories .

Case Study 1: Synthesis of Sildenafil

A detailed study on the synthesis of Sildenafil highlighted the role of 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide as an impurity during the manufacturing process. The researchers focused on optimizing the synthesis route to minimize impurities while maintaining yield and efficacy .

Case Study 2: Pharmacological Evaluation

A pharmacological evaluation conducted on various pyrazole derivatives, including 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide, demonstrated significant activity against lipid metabolism disorders. The study indicated that compounds with similar structures could be developed into therapeutic agents targeting metabolic syndromes .

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can exert hypolipidemic effects and potentially other biological activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between the target compound and its analogs:

Pharmacological and Regulatory Profiles

- Receptor Interactions: Unlike AM251, a potent CB1 antagonist , the target compound lacks halogenated aryl groups critical for cannabinoid receptor binding. Its amino group may instead facilitate hydrogen bonding in unrelated targets.

- Regulatory Status : The hydrochloride form meets USP/EMA standards for pharmaceutical reference materials , similar to Chlorodenafil, which is regulated under AOAC SMPR 2014.011 .

Commercial and Research Relevance

Biological Activity

4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is a compound within the pyrazole class that has garnered attention for its potential biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications.

The chemical formula for 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is , and its structure features an amino group at the 4-position and a propyl side chain, which contribute to its reactivity and biological interactions.

Research indicates that 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide interacts with various biological targets, influencing several biochemical pathways:

- Target Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. This inhibition suggests its potential as an anti-inflammatory agent .

- Receptor Interaction : Similar compounds have demonstrated interactions with receptors involved in cellular signaling, indicating a broader spectrum of activity that may include anticancer properties .

Biological Activities

The biological activities of 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide can be categorized as follows:

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects through the inhibition of COX enzymes. Studies have shown that derivatives of pyrazole compounds can reduce inflammation markers in vitro and in vivo .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results:

- MCF7 (Breast Cancer) : IC50 values were reported around 12.50 µM.

- NCI-H460 (Lung Cancer) : IC50 values were approximately 42.30 µM .

Case Studies

Several studies illustrate the biological efficacy of 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide:

- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory properties .

- Anticancer Evaluation : In a comparative study, the compound was evaluated alongside other pyrazole derivatives against various cancer cell lines. It exhibited moderate cytotoxicity, with further modifications leading to enhanced potency .

Table 1: Biological Activities Summary

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | COX Enzymes | N/A | |

| Anticancer | MCF7 | 12.50 | |

| Anticancer | NCI-H460 | 42.30 | |

| Antimicrobial | Various Bacteria | N/A |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide | Contains an amino group | Potentially different biological activities |

| 4-Chloro-N-propyl-1H-pyrazole-5-carboxamide | Chlorine substituent | Enhanced reactivity |

| 3-Amino-N-propyl-1H-pyrazole-5-carboxamide | Different amino substitution | Varied pharmacological profiles |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving condensation and cyclization. For example, intermediates like 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (208) can react with trimethyl orthoformate to form pyrazolo[3,4-d]pyrimidine derivatives, followed by coupling with carboxylic acids using EDCl, DMAP, and HOBt in DMF . Variations include substituting propyl groups during cyclization to achieve regioselectivity.

- Key Considerations : Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid side products like regioisomers.

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze proton environments (e.g., methyl/propyl groups at δ 1.0–1.5 ppm; pyrazole ring protons at δ 7.0–8.0 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).

- HPLC : Assess purity (>95% threshold for biological assays).

Q. How can researchers optimize solubility for in vitro assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Adjust pH (6.5–7.4) to enhance stability. Pre-saturate solutions via sonication .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. amino groups) influence biological activity?

- Methodological Answer :

- SAR Study Design : Synthesize analogs (e.g., 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid vs. 4-amino derivatives) and compare IC50 values in enzyme inhibition assays (e.g., phosphodiesterase assays) .

- Data Interpretation : Nitro groups enhance electron-withdrawing effects, potentially increasing binding affinity, while amino groups improve solubility.

- Example Table :

| Compound | Substituent | PDE5 IC50 (nM) | Solubility (µg/mL) |

|---|---|---|---|

| 4-Amino derivative | -NH2 | 120 | 35 |

| 4-Nitro derivative | -NO2 | 85 | 18 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) to ensure consistency .

- Control Experiments : Include reference inhibitors (e.g., sildenafil analogs) to calibrate activity .

- Statistical Analysis : Use ANOVA to assess variability between replicates or cell lines.

Q. How can computational modeling predict binding modes with target enzymes?

- Methodological Answer :

- Docking Studies : Utilize PubChem-derived SMILES strings (e.g.,

O=C(N)C1=C(N)C(CCC)=NN1) in software like AutoDock Vina to simulate interactions with PDE5 . - MD Simulations : Run 100-ns trajectories to evaluate stability of hydrogen bonds (e.g., carboxamide with Glu775).

Q. What synthetic challenges arise in achieving regioselectivity during pyrazole ring formation?

- Methodological Answer :

- Regiocontrol : Use directing groups (e.g., methyl at N1) to favor 5-carboxamide formation. Monitor intermediates via LC-MS to detect regioisomers .

- Case Study : Liu et al. () achieved >90% regioselectivity using trimethyl orthoformate under acidic conditions.

Data Contradiction Analysis

Q. Why do solubility and activity profiles vary between similar analogs?

- Methodological Answer :

- Lipophilicity vs. Polarity : Propyl groups increase logP (reducing aqueous solubility) but enhance membrane permeability. Balance via hydrophilic substituents (e.g., hydroxylation) .

- Contradiction Example : A nitro analog may show higher in vitro activity but lower bioavailability due to poor solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.